5-Bromo-2-iodobenzo[d]oxazole
Description
5-Bromo-2-iodobenzo[d]oxazole is a heterocyclic aromatic compound featuring a benzo[d]oxazole core substituted with bromine at position 5 and iodine at position 2. The benzo[d]oxazole scaffold consists of a fused benzene and oxazole ring, where the oxazole moiety contains oxygen at position 1 and nitrogen at position 3. The bromine and iodine substituents introduce distinct electronic and steric effects, influencing reactivity, solubility, and biological activity.
Properties
Molecular Formula |
C7H3BrINO |
|---|---|
Molecular Weight |
323.91 g/mol |
IUPAC Name |
5-bromo-2-iodo-1,3-benzoxazole |
InChI |
InChI=1S/C7H3BrINO/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H |
InChI Key |
ZJNMSRKPSXAUIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=C(O2)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-iodobenzo[d]oxazole typically involves halogenation reactions. One common method is the metalation of oxazoles and benzoxazoles, where metal-mediated deprotonations and halogen-metal exchange reactions are employed . For instance, lithiation of 5-bromo-2-phenyloxazoles with lithium diisopropylamide (LDA) in the 4-position generates intermediates that can be further reacted to form this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale halogenation processes using palladium-catalyzed cross-coupling reactions. These methods are efficient and allow for the production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-iodobenzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille reactions, are commonly used to form carbon-carbon bonds.
Common Reagents and Conditions
Lithium Diisopropylamide (LDA): Used for lithiation reactions.
Palladium Catalysts: Employed in cross-coupling reactions.
Aryl and Heteroaryl Bromides, Chlorides, Iodides: Used in direct arylation reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazoles, which have applications in pharmaceuticals and materials science .
Scientific Research Applications
5-Bromo-2-iodobenzo[d]oxazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-iodobenzo[d]oxazole involves its interaction with molecular targets through its halogen atoms. The bromine and iodine atoms can participate in halogen bonding, which influences the compound’s reactivity and interactions with biological molecules . These interactions can affect various molecular pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Table 1: Activity and Substituent Comparison
Structural and Electronic Differences
- Iodine’s higher atomic radius may increase steric hindrance compared to bromine .
- Positional Influence : Substitution at position 2 (iodine vs. chlorine/methyl) alters electron density in the oxazole ring, affecting hydrogen bonding and π-π stacking interactions. For example, 2-iodo substitution could enhance electrophilicity at the oxazole nitrogen .
Pharmacological Potential
- Antimicrobial Activity: Oxazole derivatives like MccB17 fragments induce immunomodulatory effects, though inflammation risks require careful evaluation .
- Anticancer Applications : 2,5-Disubstituted oxazoles (e.g., indolyl-oxazoles) show promise as kinase inhibitors or DNA intercalators .
Biological Activity
5-Bromo-2-iodobenzo[d]oxazole is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is C7H4BrI N2O, with a molecular weight of approximately 292.92 g/mol. The presence of both bromine and iodine atoms significantly influences its chemical reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity . It has been studied for its effectiveness against various bacterial strains, showing potential as a new class of antimicrobial agents. The compound's mechanism involves disrupting bacterial quorum sensing, which is essential for biofilm formation and virulence in pathogenic bacteria.
Anticancer Potential
The compound has also been explored for anticancer properties . In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through various signaling pathways. For instance, it has been shown to inhibit the growth of certain tumors by affecting the regulation of apoptosis-related proteins such as Bcl-2 and Bax .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets in cells:
- Halogen Bonding : The bromine and iodine atoms can form halogen bonds with biological macromolecules, enhancing the compound's reactivity and specificity towards target sites.
- Signaling Pathways : It influences several key signaling pathways involved in cell survival and apoptosis, including the Akt/GSK-3β/NF-κB pathway, which is crucial for neuroprotection in models of neurodegenerative diseases .
Neuroprotective Effects
A significant study investigated the neuroprotective effects of derivatives related to this compound on β-amyloid-induced neurotoxicity in PC12 cells. The findings revealed that certain derivatives could significantly protect against Aβ-induced cytotoxicity by modulating key apoptotic pathways .
| Compound | Concentration (μg/mL) | Viability (%) | Mechanism |
|---|---|---|---|
| 5c | 1.25 | 85 | Akt activation |
| 5c | 5 | 90 | NF-κB inhibition |
| Control | - | 50 | Aβ toxicity |
Antimicrobial Activity
Another study highlighted the compound's efficacy against resistant bacterial strains. It was found to inhibit biofilm formation at concentrations as low as 10 μg/mL, showcasing its potential as an alternative to traditional antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
